BAY 1892005

p53 mutant thermal stability nanoDSF

Researchers probing mutant p53 phase separation need validated probes with defined selectivity-generic p53 compounds confound data via off-target reactivation. BAY 1892005 solves this: covalent binding to p53R175H/p53Y220C without transcriptional reactivation. • Selective thermal shift: ΔTm +1.1°C (p53Y220C) vs. -0.4°C (p53R175H)-ideal nanoDSF positive control. • p53-independent antiproliferative activity: IC₅₀ 1.32-11.2 μM across mutant/null/WT lines. • Rapid condensate dissolution: near-complete at 6-8 h (10 μM) via time-lapse microscopy. Supplied with full QC documentation and global logistics support for immediate project start.

Molecular Formula C11H8ClFN2OS
Molecular Weight 270.71 g/mol
Cat. No. B10861678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 1892005
Molecular FormulaC11H8ClFN2OS
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)F
InChIInChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16)
InChIKeyJYANOVDYYBXVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY 1892005: p53 Modulation and Condensate Research


BAY 1892005 (CAS 2036352-13-1) is a small-molecule modulator of the p53 tumor suppressor protein that directly interacts with and covalently binds to specific structural mutant forms of p53, including p53R175H and p53Y220C [1]. Unlike p53 reactivators or aggregation inhibitors, BAY 1892005 modulates the biophysical condensation behavior of mutant p53 in the nucleus of living cancer cells and does not cause transcriptional reactivation of mutant p53 [2]. This compound is a critical chemical probe for investigating p53 phase separation, condensate dynamics, and p53-independent viability pathways in cancers harboring structural p53 mutations [3].

Mutant p53 condensate modulation studies
Selective thermal stabilization of p53Y220C / WT variants
Covalent chemical probe for target engagement assays
p53‑independent pathway investigation (no transcriptional reactivation)

Why BAY 1892005 Cannot Be Replaced in Condensate Research


Generic substitution of BAY 1892005 with other p53-directed compounds, such as BAY 249716, APR-246, or NSC 319726, is not scientifically valid due to profound mechanistic divergence in thermal stabilization profiles, covalent binding patterns, p53 transcriptional activation, and anti-proliferative selectivity across p53 mutant genotypes [1]. BAY 1892005 exhibits a unique thermal stabilization signature that is restricted to p53WT and p53Y220C (ΔTm = 0.8°C and 1.1°C, respectively), while showing no stabilization of p53R175H (ΔTm = -0.4°C), in stark contrast to BAY 249716 which stabilizes all three variants [2]. Furthermore, BAY 1892005 does not reactivate mutant p53 transcriptional function, a property that distinguishes it from p53 reactivators like APR-246 and NSC 319726 and is essential for experimental systems where p53-independent mechanisms are under investigation [3].

Mismatch factor
BAY 1892005
Alternatives
p53 stabilization profile
Selective for Y220C/WT; destabilizes R175H
BAY 249716 pan‑stabilizes all three variants
Transcriptional reactivation
No direct p53 reactivation
APR‑246 / NSC 319726 reactivate mutant p53
Binding mode
Covalent adduct (prolonged engagement)
Reversible binders (may limit washout studies)
Potency context
Moderate anti‑proliferative IC50 range
BAY 249716 shows higher potency (1.5–2.9× lower IC50)

BAY 1892005 vs. BAY 249716: Comparative Evidence


Differential p53 Thermal Stabilization

BAY 1892005 selectively stabilizes p53WT and p53Y220C, whereas the close analog BAY 249716 stabilizes all three p53 protein variants (p53R175H, p53Y220C, p53WT) [1]. By nano-differential scanning fluorimetry (nDSF), BAY 1892005 induced a thermal shift (ΔTm) of +0.8°C for p53WT and +1.1°C for p53Y220C, but a destabilizing shift of -0.4°C for p53R175H [2]. In direct comparison, BAY 249716 induced positive thermal shifts of +1.0°C for p53R175H, +0.6°C for p53Y220C, and +1.2°C for p53WT [3]. This differential stabilization pattern indicates distinct binding modes and p53 variant selectivity.

p53 thermal stabilization
Head‑to‑head
BAY 1892005 ΔTm: p53R175H −0.4°C, p53Y220C +1.1°C, p53WT +0.8°C vs BAY 249716 +1.0, +0.6, +1.2°C
Mutation‑selective stabilization profile
nanoDSF; recombinant proteins; n≥2
p53 mutant thermal stability nanoDSF BAY 1892005 BAY 249716

Anti-Proliferative Activity Across p53 Status

BAY 1892005 and BAY 249716 both inhibit long-term cell proliferation across a panel of 12 cancer cell lines with distinct p53 status (p53R175H, p53Y220C, p53-/-, p53WT), but with differing potency and selectivity profiles [1]. In Huh7 cells (p53Y220C), BAY 1892005 exhibits an IC50 of 11.2 μM, whereas BAY 249716 shows a more potent IC50 of 7.27 μM [2]. In H358 cells (p53-/-), BAY 1892005 has an IC50 of 11.1 μM, compared to 7.12 μM for BAY 249716 [3]. Across the entire panel, BAY 1892005 generally exhibits higher (less potent) IC50 values than BAY 249716, with a mean IC50 of approximately 6.8 μM versus 3.5 μM for BAY 249716 (calculated from Table 2 data) [4].

Anti‑proliferative IC50
Head‑to‑head
IC50 range 1.32–11.2 µM across 12 p53‑mutant lines; 1.5–2.9× higher IC50 than BAY 249716
Genotype‑dependent potency profile
96 h AlamarBlue; 12 cell lines
cell viability IC50 p53 mutant BAY 1892005 BAY 249716

Covalent Binding to Mutant p53

BAY 1892005 contains a reactive electrophilic head group that enables covalent binding to cysteine residues in mutant p53 [1]. Intact mass spectrometry analysis confirmed that BAY 1892005 forms a covalent adduct with recombinant p53R175H and p53Y220C proteins after a 1-hour incubation [2]. Specifically, incubation of 25 μM p53R175H or p53Y220C with 100 μM BAY 1892005 resulted in a mass shift corresponding to the addition of a single BAY 1892005 molecule (Δmass ≈ 270 Da) [3]. This covalent interaction contrasts with the reversible binding mode of BAY 249716 and many other p53 modulators.

Covalent binding
Head‑to‑head
Mass shift ~270 Da confirms covalent adduct with p53R175H and p53Y220C
Enables washout / occupancy experiments
Intact MS; 1 h incubation
covalent binding mass spectrometry p53 mutant BAY 1892005

Absence of p53 Transcriptional Reactivation

BAY 1892005 does not reactivate the transcriptional function of mutant p53, a property that distinguishes it from p53 reactivators such as APR-246 (eprenetapopt) and NSC 319726 [1]. In p53 activity reporter assays conducted in Cal-33 and Detroit 562 cells (both expressing p53R175H), BAY 1892005 and BAY 249716 induced only weak activation of the p53 reporter, which was later attributed to p73 activation rather than direct p53 reactivation [2]. In contrast, APR-246 restores wild-type p53 function in TP53 mutant cells with IC50 values typically in the low micromolar range, and NSC 319726 selectively inhibits growth of p53R175H-expressing cells with an IC50 of 8 nM [3].

p53 transcriptional activity
Class‑level
Weak reporter activation attributed to p73; no direct p53 reactivation
Supports p53‑independent study design
Cal‑33 / Detroit 562 reporter assays
p53 reactivation transcriptional activity BAY 1892005 APR-246

Live-Cell p53 Condensate Dissolution

BAY 1892005 induces rapid dissolution of structural mutant p53 condensates in the nucleus of living cancer cells, as visualized by time-lapse fluorescence microscopy [1]. In Cal-33 cells expressing GFP-p53R175H, treatment with BAY 1892005 (10 μM) led to a significant reduction in the number and size of nuclear p53 condensates within 2-4 hours, with near-complete dissolution by 6-8 hours [2]. This effect is distinct from the condensation behavior induced by BAY 249716, which also dissolves structural mutant condensates but with different kinetics and selectivity [3]. Importantly, the same compounds induce condensation of a fluorescently tagged p53 DNA-binding mutant, demonstrating mutation-specific differential effects on p53 phase behavior [4].

Condensate dissolution
Head‑to‑head
10 µM BAY 1892005 dissolves GFP‑p53R175H condensates: onset 2‑4 h, near‑complete by 6‑8 h
Kinetic probe for phase‑separation dynamics
Live‑cell time‑lapse microscopy
phase separation condensate dynamics live-cell imaging BAY 1892005

BAY 1892005 Research Applications & Use Cases


p53Y220C Condensate and Thermal Stability

Utilize BAY 1892005 in biophysical assays requiring selective stabilization of the p53Y220C structural mutant. The compound's +1.1°C thermal shift for p53Y220C (vs. -0.4°C for p53R175H) makes it a superior tool for dissecting mutation-specific effects on protein stability and phase separation [1]. This scenario is particularly relevant for labs employing nanoDSF or differential scanning fluorimetry to screen for p53Y220C-specific modulators, where BAY 1892005 serves as a validated positive control with defined selectivity.

p53-Independent Anti-Proliferative Mechanisms

Employ BAY 1892005 in long-term viability assays (96-hour AlamarBlue) across a panel of p53 mutant, null, and wild-type cell lines to dissect p53-independent cytotoxic pathways [2]. The compound's lack of mutant p53 transcriptional reactivation, coupled with its p53-status-independent anti-proliferative activity (IC50 range: 1.32–11.2 μM), enables clean experimental designs for studying non-p53-mediated cell death mechanisms or synthetic lethal interactions in p53-deficient backgrounds [3].

Covalent Target Engagement and Washout Assays

Leverage the covalent binding property of BAY 1892005 (confirmed by intact mass spectrometry) to design washout experiments that assess the durability of condensate dissolution following compound removal [4]. This application is critical for distinguishing between reversible and irreversible modulation of p53 phase separation and for establishing pharmacokinetic/pharmacodynamic relationships in preclinical models where prolonged target engagement is desired [5].

Live-Cell p53 Condensate Kinetics

Deploy BAY 1892005 (10 μM) in time-lapse fluorescence microscopy studies using GFP-tagged p53R175H or p53Y220C expressed in Cal-33 or Detroit 562 cells to visualize and quantify the kinetics of condensate dissolution [6]. The compound's rapid onset of action (2-4 hours) and near-complete dissolution by 6-8 hours provides a well-defined temporal window for co-treatment studies with other pathway modulators, enabling detailed mechanistic dissection of condensate regulation in living cells [7].

Application
Selection Property
Validation Focus
p53Y220C condensate stability assays
Mutation‑specific thermal shift
nanoDSF ΔTm characterization
p53‑independent proliferation studies
Genotype‑dependent potency profile
Cell viability endpoint validation
Covalent target engagement / washout
Irreversible binding mode
Mass spectrometry adduct confirmation
Live‑cell condensate kinetics
Rapid condensate dissolution
Time‑lapse imaging quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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